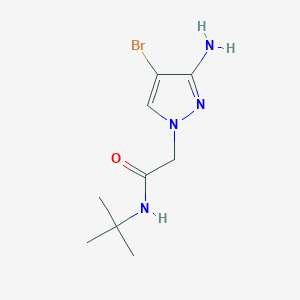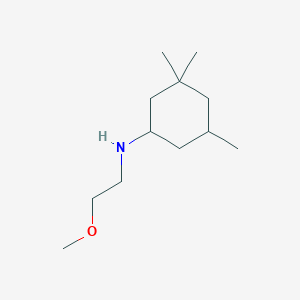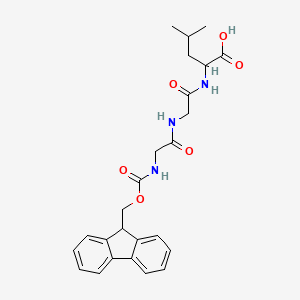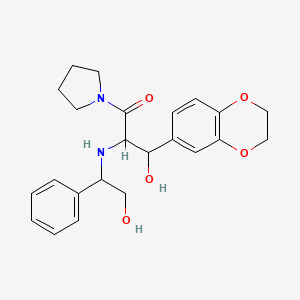
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with amino and bromo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amination: The brominated pyrazole undergoes nucleophilic substitution with an amine to introduce the amino group.
Acylation: The final step involves the acylation of the amino group with tert-butyl acetic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a de-brominated pyrazole.
Substitution: The bromo group can undergo nucleophilic substitution with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: De-brominated pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide
- 2-(3-Amino-4-fluoro-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide
- 2-(3-Amino-4-iodo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide
Uniqueness
The presence of the bromo group in 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide can impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This can influence its binding affinity and specificity towards molecular targets.
Properties
Molecular Formula |
C9H15BrN4O |
|---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)-N-tert-butylacetamide |
InChI |
InChI=1S/C9H15BrN4O/c1-9(2,3)12-7(15)5-14-4-6(10)8(11)13-14/h4H,5H2,1-3H3,(H2,11,13)(H,12,15) |
InChI Key |
ABORFEJRCZHYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)


![2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)




![4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B13644358.png)

![3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13644370.png)

